cis-Neratinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Neratinib is a potent, irreversible, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR, HER2, and HER4 . It is primarily used in the treatment of HER2-positive breast cancer . The compound is known for its ability to bind covalently to its targets, thereby blocking signal transduction pathways that promote cancer cell proliferation .
準備方法
The synthesis of cis-Neratinib involves several key steps. One common method is the Wittig–Horner reaction, which is used to form the 6-position side chain of the molecule . This reaction involves the use of ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal . Another method involves the coupling of 4-chloro-3-cyano-7-ethoxy-6-N-acetaminoquinoline with 3-chloro-4-(2-pyridinylmethoxy)-aniline, followed by deacetylation and alkalization to yield the free base . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
cis-Neratinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common in the synthesis of this compound, particularly in the formation of its side chains.
Common reagents used in these reactions include oxalyl chloride, which is highly corrosive and toxic . The major products formed from these reactions are intermediates that are further processed to yield the final compound.
科学的研究の応用
作用機序
cis-Neratinib exerts its effects by binding irreversibly to EGFR, HER2, and HER4 . This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby inhibiting downstream signaling pathways such as the mitogen-activated protein kinase and Akt pathways . These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis .
類似化合物との比較
cis-Neratinib is unique in its ability to irreversibly inhibit multiple members of the EGFR family. Similar compounds include:
Lapatinib: Another tyrosine kinase inhibitor that targets EGFR and HER2 but does not bind irreversibly.
Afatinib: An irreversible inhibitor of EGFR, HER2, and HER4, similar to this compound.
Dovitinib: A tyrosine kinase inhibitor that also targets multiple receptors but has a different mechanism of action.
This compound’s irreversible binding and broad target range make it particularly effective in treating cancers that have developed resistance to other therapies .
特性
CAS番号 |
2186660-79-5 |
---|---|
分子式 |
C30H29ClN6O3 |
分子量 |
557.0 g/mol |
IUPAC名 |
(Z)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7- |
InChIキー |
JWNPDZNEKVCWMY-CLFYSBASSA-N |
異性体SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C\CN(C)C |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。